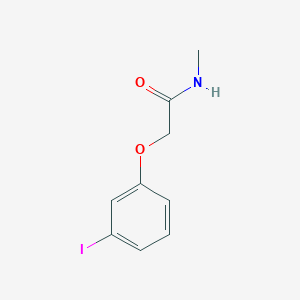
2-(2-fluorophenyl)sulfanyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)sulfanyl-N-methylacetamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)sulfanyl-N-methylacetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in the development of neurological disorders and cancer. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 2-(2-fluorophenyl)sulfanyl-N-methylacetamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)sulfanyl-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the inhibition of amyloid-beta aggregation. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-fluorophenyl)sulfanyl-N-methylacetamide in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. However, one limitation is that it can be difficult to obtain pure 2-(2-fluorophenyl)sulfanyl-N-methylacetamide, as the synthesis process can result in impurities that can affect the results of experiments.
Orientations Futures
There are many potential future directions for research on 2-(2-fluorophenyl)sulfanyl-N-methylacetamide, including further studies on its neuroprotective effects and its potential use in the treatment of Alzheimer's disease. It may also be useful to study the effects of 2-(2-fluorophenyl)sulfanyl-N-methylacetamide on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies on the mechanism of action of 2-(2-fluorophenyl)sulfanyl-N-methylacetamide could provide insight into its potential therapeutic applications.
Méthodes De Synthèse
2-(2-fluorophenyl)sulfanyl-N-methylacetamide can be synthesized through a multi-step process, which involves the reaction of 2-fluorobenzenethiol with N-methylacetamide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2-(2-fluorophenyl)sulfanyl-N-methylacetamide.
Applications De Recherche Scientifique
2-(2-fluorophenyl)sulfanyl-N-methylacetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta, which is a key factor in the development of Alzheimer's disease. 2-(2-fluorophenyl)sulfanyl-N-methylacetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZQWJKWZRUSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)sulfanyl-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


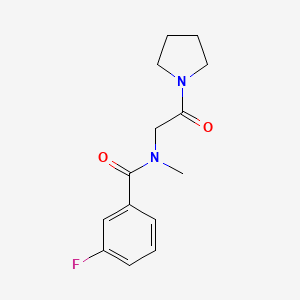
![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
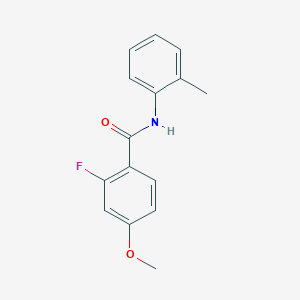
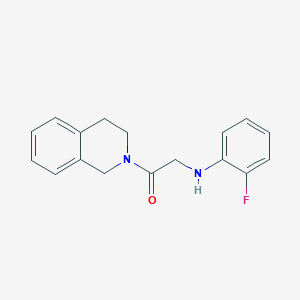

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)
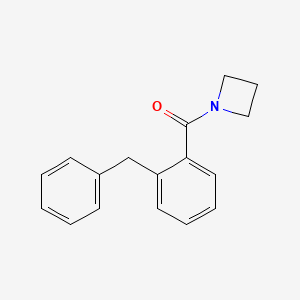
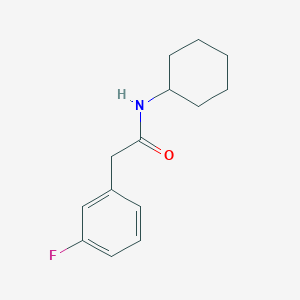
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
